Validated CDK2 Binding: Co-crystal Structure
The compound has been co-crystallized with CDK2, confirming its binding to the ATP-binding pocket. This is a direct experimental validation that distinguishes it from the vast majority of uncharacterized benzimidazole analogs [1].
| Evidence Dimension | Target engagement and binding mode |
|---|---|
| Target Compound Data | Confirmed binding to CDK2 ATP-binding pocket; crystal structure solved at 2.30 Å resolution (PDB ID: 5AND) |
| Comparator Or Baseline | Generic benzimidazole or imidazole analogs (e.g., 2-phenylbenzimidazole, 1H-imidazole) |
| Quantified Difference | Validated binding mode vs. unconfirmed/unknown binding mode |
| Conditions | X-ray crystallography of human CDK2 |
Why This Matters
For structural biology and structure-based drug design, a validated co-crystal structure provides the indispensable atomic-level detail required for rational lead optimization, which is absent for uncharacterized analogs.
- [1] RCSB PDB. 5AND: Crystal structure of CDK2 in complex with 2-imidazol-1-yl-1H-benzimidazole. https://www.rcsb.org/structure/5AND View Source
